molecular formula C16H16 B1345107 2-Phenyl-1,2,3,4-tetrahydronaphthalene CAS No. 29422-13-7

2-Phenyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1345107
CAS No.: 29422-13-7
M. Wt: 208.3 g/mol
InChI Key: DYYMTTTVEKTABS-UHFFFAOYSA-N
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Description

It is a derivative of tetralin, where a phenyl group is attached to the second carbon of the tetralin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of tetralin with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the reduction of 2-phenylnaphthalene using hydrogenation techniques. This process can be carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of 2-phenyltetralin may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetralin core provides a flexible framework for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-phenyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYMTTTVEKTABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880673
Record name naphthalene, 1,2,3,4-tetrahydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29422-13-7
Record name 2-Phenyltetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029422137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name naphthalene, 1,2,3,4-tetrahydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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